

Application Notes and Protocols: RD162 Competitive Binding Assay with Dihydrotestosterone

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Compound of Interest		
	4-[7-[4-cyano-3-	
	(trifluoromethyl)phenyl]-8-oxo-6-	
Compound Name:	sulfanylidene-5,7-	
	diazaspiro[3.4]octan-5-yl]-2-fluoro-	
	N-methylbenzamide	
Cat. No.:	B1662965	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162, also known as enzalutamide, is a potent second-generation nonsteroidal antiandrogen (NSAA) that targets the androgen receptor (AR).[1] It is a critical compound in the treatment of castration-resistant prostate cancer (CRPC).[2] Understanding the binding affinity and mechanism of action of RD162 is crucial for the development of new and improved antiandrogen therapies. RD162 exhibits a high binding affinity for the androgen receptor, reported to be five to eight times greater than that of the first-generation antiandrogen, bicalutamide.[1] Its affinity is only two- to three-fold lower than that of the natural high-affinity ligand, dihydrotestosterone (DHT).[1]

This document provides detailed protocols for a competitive binding assay to determine the binding affinity of RD162 for the androgen receptor in the presence of dihydrotestosterone. The provided methodologies are based on established radioligand binding assays.

Data Presentation



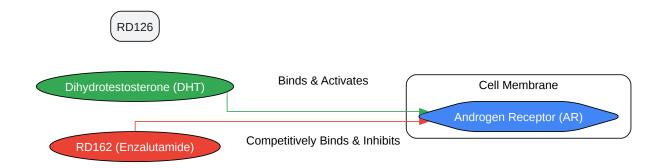
The following table summarizes the quantitative data for the binding affinity of RD162 and dihydrotestosterone to the androgen receptor.

Compound	Binding Affinity (IC50/Ki)	Assay Type
RD162 (Enzalutamide)	IC50: 666.8 nM	Cellular Thermal Shift Assay (CETSA) with DHT competition
Dihydrotestosterone (DHT)	Ki: ~1-2 nM	Radioligand Binding Assay

Note: The IC50 for RD162 is from a competitive CETSA, which reflects in-cell target engagement.[3] The Ki for DHT is a generally accepted value from traditional radioligand binding assays.

Signaling Pathway and Experimental Workflow

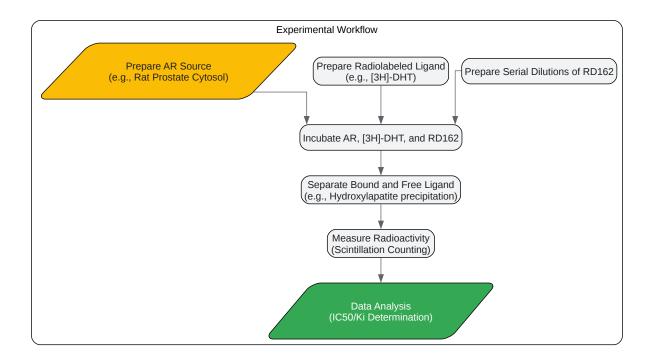
The following diagrams illustrate the competitive binding mechanism and the experimental workflow of the assay.



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Caption: Competitive binding of DHT and RD162 to the Androgen Receptor.





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Caption: Workflow for the RD162 competitive binding assay.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of RD162 for the androgen receptor. This protocol is adapted from established methods for AR binding assays.



Objective: To determine the IC50 and Ki of RD162 for the androgen receptor through a competitive binding assay using radiolabeled dihydrotestosterone ([3H]-DHT).

Materials and Reagents:

- Androgen Receptor Source: Rat ventral prostate cytosol (prepared as described below)
- Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT)
- Competitor: RD162 (Enzalutamide)
- Unlabeled Ligand: Dihydrotestosterone (DHT)
- Assay Buffer (TEDG Buffer):
 - o Tris-HCl
 - EDTA
 - Dithiothreitol (DTT)
 - Glycerol
 - pH adjusted to 7.4
- Wash Buffer: Assay buffer with a lower concentration of glycerol.
- Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.
- Scintillation Cocktail
- Reagents for Protein Quantification (e.g., Bradford assay)
- Ethanol
- Polypropylene test tubes
- Scintillation vials



Equipment:

- · Refrigerated centrifuge
- Scintillation counter
- Pipettes
- Vortex mixer
- Ice bath

Protocol Steps:

Part 1: Preparation of Rat Prostate Cytosol (Androgen Receptor Source)

- Euthanize adult male rats and excise the ventral prostates.
- Homogenize the tissue in ice-cold TEDG buffer.
- Centrifuge the homogenate at a low speed to pellet cellular debris.
- Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- The resulting supernatant is the cytosol containing the androgen receptor.
- Determine the protein concentration of the cytosol using a Bradford assay.
- Store the cytosol in aliquots at -80°C.

Part 2: Competitive Binding Assay

- Preparation of Reagents:
 - Prepare serial dilutions of RD162 in ethanol.
 - Prepare a stock solution of unlabeled DHT in ethanol for determining non-specific binding.



• Prepare a working solution of [3H]-DHT in assay buffer at a concentration close to its Kd for the androgen receptor.

Assay Setup:

- Set up a series of polypropylene test tubes on ice.
- Total Binding: Add assay buffer, [3H]-DHT, and an equal volume of ethanol (vehicle for the competitor).
- Non-specific Binding: Add assay buffer, [3H]-DHT, and a saturating concentration of unlabeled DHT (e.g., 1000-fold excess).
- Competitive Binding: Add assay buffer, [3H]-DHT, and increasing concentrations of RD162.
- For each condition, prepare tubes in triplicate.

Incubation:

- Add the prepared rat prostate cytosol to each tube.
- Gently vortex each tube.
- Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
 - Add ice-cold hydroxylapatite (HAP) slurry to each tube.
 - Incubate on ice for 15-20 minutes with occasional vortexing.
 - Centrifuge the tubes to pellet the HAP, which binds the receptor-ligand complexes.
 - Carefully aspirate and discard the supernatant containing the free radioligand.
 - Wash the HAP pellet with ice-cold wash buffer and centrifuge again. Repeat the wash step two more times.
- Measurement of Radioactivity:



- After the final wash, add scintillation cocktail to each tube containing the HAP pellet.
- Vortex thoroughly.
- Transfer the contents to scintillation vials.
- Measure the radioactivity in a scintillation counter.

Part 3: Data Analysis

- Calculate the average counts per minute (CPM) for each set of triplicates.
- Determine the specific binding by subtracting the non-specific binding CPM from the total binding and competitive binding CPM.
- Plot the percentage of specific binding of [3H]-DHT as a function of the log concentration of RD162.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of RD162.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

$$Ki = IC50 / (1 + [L]/Kd)$$

Where:

- [L] is the concentration of the radioligand ([3H]-DHT).
- Kd is the dissociation constant of the radioligand for the androgen receptor.

Conclusion

The provided protocol offers a robust framework for determining the binding affinity of RD162 to the androgen receptor in a competitive manner with its natural ligand, DHT. Accurate determination of these binding parameters is essential for the preclinical evaluation of novel antiandrogen compounds and for furthering our understanding of the mechanisms of hormone-



driven cancers. Researchers should optimize the assay conditions, such as incubation time and protein concentration, for their specific experimental setup.

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